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molecular formula C16H13N3O3 B8359253 4-(4-Nitro-phenoxy)-1-p-tolyl-1H-pyrazole

4-(4-Nitro-phenoxy)-1-p-tolyl-1H-pyrazole

Cat. No. B8359253
M. Wt: 295.29 g/mol
InChI Key: VKNAVYHBSKEOJY-UHFFFAOYSA-N
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Patent
US08362064B2

Procedure details

4-(4-Nitro-phenoxy)-1-p-tolyl-1H-pyrazole (600 mg, 2.03 mml) was taken in ethanol and iron powder (1.13 g, 20.33 mmol) was added and stirred at 20-35° C. for 6 hours. Iron powder was removed and ethanol was evaporated under vacuum. Residue was taken up in water and pH was adjusted to 7 using saturated NaHCO3 solution. The aqueous layer was extracted with ethyl acetate, was washed with brine solution and dried over anhydrous Na2SO4. The solvent was evaporated under vacuum at 50° C. and the product was dried in high vacuum.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.13 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:22]=[CH:21][C:7]([O:8][C:9]2[CH:10]=[N:11][N:12]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)[CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Fe]>[C:17]1([CH3:20])[CH:16]=[CH:15][C:14]([N:12]2[CH:13]=[C:9]([O:8][C:7]3[CH:21]=[CH:22][C:4]([NH2:1])=[CH:5][CH:6]=3)[CH:10]=[N:11]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC=2C=NN(C2)C2=CC=C(C=C2)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.13 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred at 20-35° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Iron powder was removed
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
the product was dried in high vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=C(C=C1)N1N=CC(=C1)OC1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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